N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with an acetamide group linked to a 4-ethoxyphenyl moiety. At the 2-position of the indole, a 1,3,4-oxadiazole ring is attached, which is further substituted with a 2-methylpropyl (isobutyl) group. Its molecular formula is C₂₄H₂₆N₄O₃, with an average molecular mass of 418.49 g/mol (derived from structural analogs in ). The ethoxyphenyl group enhances lipophilicity, while the oxadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, making it relevant for pharmacological studies .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-4-30-19-11-9-18(10-12-19)25-22(29)15-28-20-8-6-5-7-17(20)14-21(28)24-27-26-23(31-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWUIRUVNLQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the acetamide group. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole moieties could play a role in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
N-(4-Trifluoromethylphenyl) Analog (C₂₃H₂₁F₃N₄O₂)
- Key Difference : The ethoxyphenyl group in the target compound is replaced with a trifluoromethylphenyl group.
- The molecular mass (442.44 g/mol) is higher due to fluorine atoms .
- Biological Relevance : Fluorinated analogs often exhibit improved bioavailability and target binding in kinase inhibitors .
N-(2,6-Dimethylphenyl) Sulfanyl Derivative (C₂₀H₁₇N₄SO₃Cl)
- Key Difference : Incorporates a sulfanyl (-S-) linker between the oxadiazole and acetamide, with a 2,6-dimethylphenyl group.
- Impact : The sulfanyl group increases polarity, as evidenced by UV-Vis absorbance maxima at 270–290 nm (Table 4 in ). This contrasts with the target compound’s ether linkage, which may reduce oxidative degradation .
Oxadiazole Ring Modifications
Phthalazinone-Oxadiazole Hybrids (e.g., 4b, 4c)
- Key Difference: The indole core is replaced with phthalazinone, and the oxadiazole is fused with sulfonamide or toluidine groups.
- Impact : These derivatives exhibit exceptionally high melting points (>300°C), suggesting stronger crystalline packing than the target compound. Their synthesis requires ultrasonic-assisted reactions, indicating higher synthetic complexity .
- Bioactivity: Phthalazinone hybrids show anti-proliferative activity against cancer cell lines, whereas indole-based compounds (like the target) may target neurological pathways .
Heterocyclic Core Variations
Benzofuran-Oxadiazole Hybrids (2a, 2b)
- Key Difference : Indole is replaced with benzofuran.
- These compounds demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), contrasting with the indole-oxadiazole scaffold’s hypothesized CNS activity .
Thiazol-4-one Tautomers (3c-I and 3c-A)
- Key Difference : Oxadiazole is replaced with a thiazol-4-one ring, which exists in a 1:1 tautomeric mixture.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(4-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide represents a novel compound of significant interest in pharmaceutical research due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C24H26N4O3
- CAS Number: 946233-33-6
The compound consists of an indole ring, an oxadiazole moiety, and an acetamide group. Such structural diversity suggests multiple potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and indole components are known to exhibit various pharmacological effects, including:
- Enzyme Inhibition: The compound may inhibit certain kinases or enzymes involved in cellular signaling pathways, which is crucial for cancer therapy.
- Antioxidant Activity: The presence of phenolic structures in the compound may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
These findings suggest that this compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. For example:
| Compound | Target | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 14a | Gram-positive bacteria | 7.9 | |
| Compound 14b | Gram-negative bacteria | 15.15 |
These results indicate that this compound may possess significant antimicrobial activity.
Synthesis and Biological Evaluation
A study by Alam et al. synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited potent anticancer effects comparable to established chemotherapeutics like Doxorubicin . The study emphasizes the potential of oxadiazole-containing compounds in cancer therapy.
Antioxidant Studies
Research has shown that compounds with similar structures demonstrate strong antioxidant activities. For instance, Zabiulla et al. reported that certain oxadiazole derivatives exhibited significant free radical scavenging abilities with IC50 values comparable to standard antioxidants like Ascorbic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
